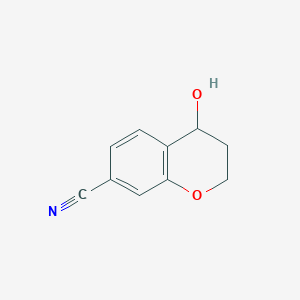

7-Cyano-4-chromanol

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-chromene-7-carbonitrile |

InChI |

InChI=1S/C10H9NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-2,5,9,12H,3-4H2 |

InChI Key |

HXFLBROSZRYROJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-Cyano-4-chromanol with structurally analogous compounds, focusing on 7-Chloro-4-chromanone (CAS 18385-72-3), a well-characterized derivative from the same chemical family .

Key Differences and Implications:

- Substituent Effects: The cyano group in this compound is more polar and electron-withdrawing than the chloro group in 7-Chloro-4-chromanone. This difference may enhance interactions with biological targets (e.g., enzymes or receptors) but reduce stability under acidic conditions.

- Thermal Properties: The boiling point of 7-Chloro-4-chromanone (322°C) reflects its ketone-dominated volatility . This compound’s boiling point is likely higher due to hydrogen bonding from the -OH group, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 7-Cyano-4-chromanol, and how can reaction conditions be optimized?

- Methodological Answer : Utilize multi-step synthetic routes involving chromane ring formation followed by cyano-group introduction. Key steps include:

- Cyclization : Employ acid-catalyzed cyclization of substituted diols to form the chromane core.

- Nitration/Cyanidation : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) for nucleophilic substitution or cyano-group coupling .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) to isolate enantiomerically pure forms .

- Validation : Monitor reaction progress via TLC and confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry.

Q. What analytical techniques are recommended for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomers.

- Circular Dichroism (CD) : Correlate CD spectra with known standards to confirm absolute configuration .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for novel derivatives .

Q. How can researchers design preliminary assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., chromanol derivatives as kinase inhibitors).

- In Vitro Assays : Use fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) with IC50 determination.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to minimize false positives .

Advanced Research Questions

Q. How can computational modeling guide the rational design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target proteins (e.g., PI3K or MAPK).

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess ligand-protein stability and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different experimental systems?

- Methodological Answer :

- Systematic Variability Analysis : Compare buffer conditions (pH, ionic strength), cell lines (HEK293 vs. HeLa), and assay formats (cell-free vs. cell-based).

- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines to identify confounding factors (e.g., off-target effects in complex matrices) .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated target knockout for functional specificity .

Q. How should researchers approach structure-activity relationship (SAR) studies to elucidate the role of the cyano group in this compound’s mechanism?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents varying in electronegativity (e.g., -NO2, -CF3) at the 7-position.

- Functional Assays : Test analogs in enzymatic inhibition assays and correlate activity with electronic parameters (Hammett constants) .

- Spectroscopic Probes : Use <sup>19</sup>F NMR or IR spectroscopy to monitor cyano-group interactions in enzyme-ligand complexes .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of synthetic yields and spectroscopic data for this compound in publications?

- Methodological Answer :

- Yield Reporting : Include isolated yields (not theoretical) and specify purification methods (e.g., recrystallization vs. column chromatography).

- Spectra : Deposit raw NMR/FTIR data in public repositories (e.g., Zenodo) and provide full spectral traces in supplementary materials .

- Error Analysis : Report standard deviations for triplicate measurements and instrument detection limits (e.g., HPLC detection threshold) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.